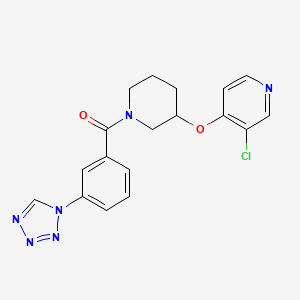
N-(1-cyanopropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanopropyl)benzamide: is an organic compound with the molecular formula C₁₁H₁₂N₂O It is characterized by the presence of a benzamide group attached to a cyanopropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyanoacetylation of Amines: One of the primary methods for synthesizing N-(1-cyanopropyl)benzamide involves the cyanoacetylation of amines.
Direct Treatment: Another method involves the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of cyanoacetylation and direct treatment can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(1-cyanopropyl)benzamide can undergo oxidation reactions, where the cyanopropyl group may be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of N-(1-aminopropyl)benzamide.
Substitution: The compound can participate in substitution reactions, particularly at the benzamide moiety, leading to the formation of various substituted benzamides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: N-(1-aminopropyl)benzamide.
Substitution: Substituted benzamides with different functional groups.
Scientific Research Applications
Chemistry: N-(1-cyanopropyl)benzamide is used as a precursor in the synthesis of various heterocyclic compounds. Its unique structure allows it to participate in the formation of biologically active molecules .
Biology and Medicine: Its ability to form various biologically active compounds makes it a valuable intermediate in drug discovery .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of N-(1-cyanopropyl)benzamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to certain proteins or enzymes and modulating their activity. The cyanopropyl group and the benzamide moiety play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
- N-(1-cyclopropyl-ethyl)-N-phenyl-benzamide
- N-(1-cyclopropyl-ethyl)-4-methyl-N-phenyl-benzamide
- N-(1-cyclopropyl-ethyl)-2-methoxy-N-phenyl-benzamide
- N-(1-cyclopropyl-ethyl)-4-fluoro-N-phenyl-benzamide
- 2-chloro-N-(1-cyclopropyl-ethyl)-N-phenyl-benzamide
- 4-chloro-N-(1-cyclopropyl-ethyl)-N-phenyl-benzamide
Uniqueness: N-(1-cyanopropyl)benzamide is unique due to the presence of the cyanopropyl group, which imparts distinct chemical properties and reactivity. This differentiates it from other benzamide derivatives, which may have different substituents and, consequently, different chemical behaviors .
Properties
IUPAC Name |
N-(1-cyanopropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-10(8-12)13-11(14)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMIRZPPHTZDMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2597519.png)

![N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B2597524.png)

![6-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2597528.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine](/img/structure/B2597532.png)

![ethyl 4-{[(3,4-dichlorophenyl)methyl]sulfanyl}-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2597534.png)

![N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE](/img/structure/B2597537.png)
![1-(6-ethylbenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one](/img/structure/B2597538.png)


